4-Chloro-7-methyl-1H-indole

描述

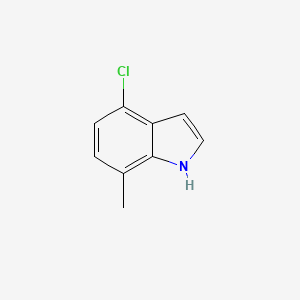

4-Chloro-7-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound this compound features a chlorine atom at the fourth position and a methyl group at the seventh position on the indole ring, which can influence its chemical reactivity and biological properties.

准备方法

The synthesis of 4-Chloro-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.

化学反应分析

科学研究应用

4-Chloro-7-methyl-1H-indole has several scientific research applications:

作用机制

The mechanism of action of 4-Chloro-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity . For example, they can inhibit protein kinases, histone deacetylases, and DNA topoisomerases, leading to antiproliferative effects in cancer cells . The exact mechanism may vary depending on the specific biological context and the presence of other functional groups on the indole ring.

相似化合物的比较

4-Chloro-7-methyl-1H-indole can be compared with other indole derivatives, such as:

4-Chloro-1H-indole: Lacks the methyl group at the seventh position, which can affect its reactivity and biological activity.

7-Methyl-1H-indole:

4-Bromo-7-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can lead to different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives.

生物活性

4-Chloro-7-methyl-1H-indole is a derivative of indole, a heterocyclic compound widely recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and other pharmacological effects.

Chemical Structure

The molecular formula for this compound is C9H8ClN, and it features a chloro group at the fourth position and a methyl group at the seventh position of the indole ring. This specific substitution pattern is crucial for its biological activity and interaction with various biochemical pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. For example, studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines, including breast and lung cancer cells, by modulating signaling pathways like MAPK/ERK .

Antimicrobial Activity

In addition to its anticancer effects, this compound displays notable antimicrobial properties. It has been tested against several bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities. It has been reported to inhibit the expression of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Molecular Interactions

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It binds to specific enzymes and receptors, leading to alterations in their activity. For instance, it has been observed to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation of target proteins.

Biochemical Pathways

This compound influences multiple biochemical pathways. Its effects on cellular processes include modulation of gene expression and cellular metabolism. By activating or inhibiting specific signaling pathways, such as the MAPK/ERK pathway, it can significantly impact cell proliferation and survival .

Case Studies

Several studies have investigated the biological activities of this compound:

- Study on Anticancer Activity : A study demonstrated that low to moderate doses of this compound inhibited tumor growth in mouse xenograft models without causing significant toxicity .

- Antimicrobial Efficacy : Research highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an antibiotic agent.

- Inflammation Inhibition : Another study showed that treatment with this compound reduced markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Chloro-1H-indole | Moderate anticancer activity | Lacks methyl substitution at the seventh position |

| 7-Methyl-1H-indole | Antimicrobial activity | No chlorine substitution |

| 4-Bromo-7-methyl-1H-indole | Varies; less potent than chloro | Bromine substitution affects reactivity |

This comparison illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 4-Chloro-7-methyl-1H-indole with high purity?

- Methodology :

- Use nucleophilic substitution or cyclization reactions, ensuring precise stoichiometry of reagents (e.g., chlorinating agents for introducing the chloro group).

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).

- Validate purity using NMR (e.g., absence of extraneous peaks in H and C spectra) and HPLC (retention time consistency) .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

- Methodology :

- Solubility : Test in polar (water, methanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy.

- Melting Point : Use a capillary tube apparatus (compare with literature values, e.g., related chloro-indoles melt at 150–200°C) .

- Stability : Conduct accelerated degradation studies under heat/light and monitor via TLC or LC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Assign peaks using H (7–8 ppm for aromatic protons) and C (100–140 ppm for indole carbons) spectra.

- Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS (expected [M+H] ~ 181.6 g/mol) .

- IR Spectroscopy : Identify N–H stretching (~3400 cm) and C–Cl bonds (~550 cm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Use SHELX programs for structure solution and refinement, ensuring low R-factors (<5%) .

- Analyze dihedral angles and intermolecular interactions (e.g., π-π stacking in indole derivatives) to confirm regiochemistry .

Q. What strategies mitigate contradictions in reactivity data for this compound under varying conditions?

- Methodology :

- Perform controlled kinetic studies (e.g., varying temperature, solvent polarity) to isolate competing reaction pathways.

- Use DFT calculations to model electronic effects (e.g., chloro and methyl substituents’ impact on indole’s aromaticity) .

- Validate via cross-experimental replication and statistical analysis (e.g., ANOVA for batch-to-batch variability) .

Q. How can researchers optimize the regioselective functionalization of this compound?

- Methodology :

- Employ directing groups (e.g., Boc protection) to control electrophilic substitution at specific positions.

- Screen catalysts (e.g., Pd for cross-coupling) and monitor progress via in-situ FTIR or GC .

- Compare yields and selectivity metrics (e.g., TON/TOF) across trials to identify optimal conditions .

属性

IUPAC Name |

4-chloro-7-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAIQOKZWGJPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646683 | |

| Record name | 4-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61258-70-6 | |

| Record name | 4-Chloro-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。